5-(3-(Benzyloxy)phenyl)-3-bromopyrazin-2-amine
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Overview
Description
5-(3-(Benzyloxy)phenyl)-3-bromopyrazin-2-amine: is a heterocyclic compound that features a pyrazine ring substituted with a bromine atom and an amine group The compound also contains a benzyloxyphenyl group, which contributes to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-(Benzyloxy)phenyl)-3-bromopyrazin-2-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Substitution: The bromine atom on the pyrazine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like zinc (Zn) or tin (Sn) in the presence of hydrochloric acid (HCl) are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and a suitable solvent.
Major Products:
Oxidation: Formation of benzyloxybenzaldehyde or benzyloxybenzoic acid.
Reduction: Formation of 5-(3-(Benzyloxy)phenyl)-3-aminopyrazin-2-amine.
Substitution: Formation of various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity .
Biology: In biological research, 5-(3-(Benzyloxy)phenyl)-3-bromopyrazin-2-amine is studied for its potential as a pharmacophore in drug design. Its structural features make it a candidate for developing inhibitors of specific enzymes or receptors.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its ability to interact with biological targets makes it a promising lead compound for drug discovery.
Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(3-(Benzyloxy)phenyl)-3-bromopyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxyphenyl group can enhance the compound’s binding affinity to these targets, while the bromine atom and amine group can participate in various chemical interactions, such as hydrogen bonding and halogen bonding. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
5-(3-(Benzyloxy)phenyl)-3-aminopyrazin-2-amine: Similar structure but with an amine group instead of a bromine atom.
5-(3-(Benzyloxy)phenyl)-3-chloropyrazin-2-amine: Similar structure but with a chlorine atom instead of a bromine atom.
5-(3-(Benzyloxy)phenyl)-3-iodopyrazin-2-amine: Similar structure but with an iodine atom instead of a bromine atom.
Uniqueness: The presence of the bromine atom in 5-(3-(Benzyloxy)phenyl)-3-bromopyrazin-2-amine imparts unique chemical reactivity compared to its analogs with different halogen atoms. Bromine’s size and electronegativity can influence the compound’s interaction with biological targets and its overall chemical behavior.
Properties
IUPAC Name |
3-bromo-5-(3-phenylmethoxyphenyl)pyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O/c18-16-17(19)20-10-15(21-16)13-7-4-8-14(9-13)22-11-12-5-2-1-3-6-12/h1-10H,11H2,(H2,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPNSGMNVWAWFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CN=C(C(=N3)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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